
Tenapanorhydrochlorid
Übersicht
Beschreibung
Tenapanor hydrochloride is a novel, small molecule medication primarily used for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and chronic kidney disease. It is marketed under the brand names Ibsrela and Xphozah . Tenapanor hydrochloride functions as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), which is crucial for sodium absorption in the intestines .
Wissenschaftliche Forschungsanwendungen
Tenapanorhydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Natrium/Wasserstoff-Austauschmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Natriumhomöostase.
Medizin: In klinischen Studien zur Behandlung von IBS-C und chronischer Nierenerkrankungen verwendet.
Industrie: Für sein Potenzial bei der Entwicklung neuer Therapeutika mit Zielsetzung der Natriumabsorption untersucht.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Natrium/Wasserstoff-Austauscher-Isoform 3 (NHE3) auf der apikalen Oberfläche von Enterozyten im Dünndarm und Dickdarm. Diese Hemmung reduziert die Natriumabsorption, was zu einer erhöhten Wassersekretion in das Darmlumen, einer beschleunigten Darmpassagezeit und einer weicheren Stuhlkonsistenz führt . Zusätzlich verringert this compound die Darmpermeabilität und die viszerale Hyperempfindlichkeit, wodurch Bauchschmerzen reduziert werden .
Ähnliche Verbindungen:
AZD-1722: Ein weiterer NHE3-Inhibitor mit ähnlichen Eigenschaften der Natriumabsorptionshemmung.
4-Phenyltetrahydroisochinolin: Teilt strukturelle Ähnlichkeiten mit this compound.
Einzigartigkeit: this compound ist aufgrund seiner minimalen systemischen Absorption und seiner lokalen Wirkung im Magen-Darm-Trakt einzigartig. Diese Eigenschaft macht es zu einer wirksamen Behandlung für IBS-C ohne signifikante systemische Nebenwirkungen .
Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit vielfältigen Anwendungen in der Medizin und der wissenschaftlichen Forschung ist. Sein einzigartiger Wirkmechanismus und seine lokalen Effekte machen es zu einem wertvollen Therapeutikum für Erkrankungen im Zusammenhang mit der Natriumabsorption.
Wirkmechanismus
Target of Action
Tenapanor hydrochloride, also known as Tenapanor HCl, primarily targets the sodium/hydrogen exchanger isoform 3 (NHE3) . NHE3 is an antiporter expressed on the apical surface of enterocytes in the small intestine and colon, playing a crucial role in sodium-fluid homeostasis .
Mode of Action
Tenapanor is a locally-acting small molecule inhibitor of NHE3 . By inhibiting NHE3 on the apical surface of the enterocytes, Tenapanor reduces absorption of sodium from the small intestine and colon, resulting in an increase in water secretion into the intestinal lumen .
Biochemical Pathways
The inhibition of NHE3 by Tenapanor affects the sodium-fluid homeostasis in the gastrointestinal tract . This leads to increased intestinal salt and fluid content, promoting gastrointestinal motility . The reduction of sodium absorption in the gut is a key biochemical pathway affected by Tenapanor .
Pharmacokinetics
As a minimally systemic agent, Tenapanor is designed to block sodium absorption in the gastrointestinal tract while avoiding exposure in the kidney . This selective inhibition ensures that the compound’s action is primarily localized within the gut, thereby minimizing potential systemic side effects .
Result of Action
The result of Tenapanor’s action is a significant reduction in the serum phosphorous level . By increasing the intestinal salt and fluid content, Tenapanor promotes gastrointestinal motility, softens stool consistency , and helps in the treatment of constipation-predominant irritable bowel syndrome (IBS-C) . It is also used to lower phosphorus levels in the blood in adults with kidney disease who are on dialysis .
Action Environment
The action of Tenapanor is influenced by the environment within the gastrointestinal tract. As a gut-restricted inhibitor, its efficacy and stability are dependent on the conditions within the gut . .
Biochemische Analyse
Biochemical Properties
Tenapanor hydrochloride acts as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) . NHE3 is a major absorptive sodium transporter that is predominantly expressed in the kidney and gastrointestinal tract . By inhibiting NHE3, Tenapanor hydrochloride blocks sodium absorption in the gastrointestinal tract . This results in reduced levels of sodium in the body .
Cellular Effects
Tenapanor hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the absorption of sodium in the gastrointestinal tract . This leads to an increase in the intestinal salt and fluid content, thus promoting gastrointestinal motility . It also reduces the absorption of phosphate , which can be beneficial in the treatment of hyperphosphatemia in patients with chronic kidney disease .
Molecular Mechanism
The molecular mechanism of Tenapanor hydrochloride involves its action as an inhibitor of the NHE3 transporter . By inhibiting this transporter, it blocks the absorption of sodium and phosphate in the gastrointestinal tract . This results in increased intestinal lumen water secretion, accelerating intestinal transit time, and softening stool consistency .
Temporal Effects in Laboratory Settings
In a phase 3 trial conducted at 26 dialysis facilities in China, adults with end-stage renal disease (ESRD) on hemodialysis with hyperphosphatemia were given Tenapanor hydrochloride for 4 weeks . The results showed that Tenapanor hydrochloride treatment resulted in a significantly greater reduction in serum phosphate at the endpoint visit versus placebo .
Dosage Effects in Animal Models
In animal studies, Tenapanor hydrochloride has shown protective effects on renal function and reduced extracellular fluid volume and blood pressure . It has also been observed to reduce vascular calcification in an animal model of uremic calcification .
Metabolic Pathways
The majority of Tenapanor’s metabolism to its primary metabolite, M1, is catalyzed via CYP3A4/5 . Exposure of Tenapanor to hepatic CYP enzymes is likely limited due to its minimal systemic absorption, so its metabolism may be due to intestinal CYP enzyme activity .
Transport and Distribution
Tenapanor hydrochloride acts locally in the gut to inhibit the NHE3 transporter . This local action allows it to block sodium absorption in the gastrointestinal tract but avoid exposure in the kidney .
Subcellular Localization
As an inhibitor of the NHE3 transporter, Tenapanor hydrochloride acts on the apical surface of enterocytes in the small intestine and colon . This specific subcellular localization allows it to effectively reduce the absorption of sodium and phosphate from the gut .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tenapanorhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Prozess umfasst typischerweise:
- Bildung des Tetrahydroisochinolin-Kerns.
- Einführung von Dichlor- und Methylgruppen.
- Kupplung mit Benzolsulfonamidderivaten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
- Auflösen von Tenapanor in einem geeigneten Lösungsmittel.
- Zugabe von Salzsäure zur Bildung von this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: Tenapanorhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dechlorierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
AZD-1722: Another NHE3 inhibitor with similar sodium absorption inhibition properties.
4-phenyltetrahydroisoquinoline: Shares structural similarities with tenapanor hydrochloride.
Uniqueness: Tenapanor hydrochloride is unique due to its minimal systemic absorption and localized action in the gastrointestinal tract. This property makes it an effective treatment for IBS-C without significant systemic side effects .
Biologische Aktivität
Tenapanor hydrochloride is a small-molecule compound primarily recognized for its role as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). This mechanism is crucial in the context of gastrointestinal health, particularly in managing conditions like constipation-predominant irritable bowel syndrome (IBS-C) and chronic kidney disease (CKD). The compound's biological activity is characterized by its localized action within the gut, leading to significant physiological effects.
Tenapanor acts by inhibiting NHE3, which is predominantly expressed in the apical membrane of intestinal epithelial cells. This inhibition leads to:
- Reduced Sodium Absorption : By blocking NHE3, tenapanor prevents sodium from being absorbed back into the bloodstream, resulting in increased sodium retention in the intestinal lumen.
- Increased Water Secretion : The accumulation of sodium creates an osmotic gradient that draws water into the intestinal lumen, thus softening stool consistency and promoting bowel movements.
- Effect on Phosphate Absorption : Preliminary studies suggest that tenapanor may also inhibit dietary phosphate absorption, although the precise mechanisms remain under investigation .
Table 1: Summary of Tenapanor's Mechanism
Mechanism | Effect |
---|---|
NHE3 Inhibition | Reduces sodium absorption |
Osmotic Gradient Formation | Increases water secretion into the lumen |
Phosphate Uptake Reduction | Potentially reduces dietary phosphate absorption |
Pharmacokinetics
Tenapanor exhibits minimal systemic absorption following oral administration. Clinical trials indicate that plasma concentrations are often below quantifiable limits (less than 0.5 ng/mL), making traditional pharmacokinetic parameters difficult to ascertain. Key pharmacokinetic characteristics include:
- Protein Binding : Approximately 99% for tenapanor and 97% for its major metabolite, M1.
- Metabolism : Primarily metabolized by CYP3A4/5 enzymes; M1 is not active against NHE3.
- Elimination : About 70% of administered tenapanor is excreted in feces within 120 hours, with only 9% found in urine .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Protein Binding | Tenapanor: ~99%, M1: ~97% |
Metabolism | CYP3A4/5 |
Fecal Excretion | ~70% within 120 hours |
Urinary Excretion | ~9% |
Efficacy in IBS-C and CKD
Tenapanor has been evaluated in various clinical settings, particularly for IBS-C and CKD:
- IBS-C Trials : In a phase 3 trial, patients receiving tenapanor showed significant improvements in bowel movement frequency and stool consistency compared to placebo groups. The treatment resulted in an increase in stool sodium content by approximately 20–50 mmol/day .
- CKD Studies : Ongoing research is exploring tenapanor's potential to manage hyperphosphatemia in CKD patients undergoing dialysis. Initial findings suggest that it can increase stool phosphorus content significantly, indicating reduced intestinal absorption .
Case Study Example
A notable case study involved a cohort of patients with IBS-C treated with tenapanor over a 12-week period. Results indicated:
- Improvement in Symptoms : Patients reported a decrease in abdominal pain and bloating.
- Bowel Movement Frequency : An average increase of 1.5 bowel movements per week was recorded.
Safety Profile
The safety profile of tenapanor has been evaluated through extensive clinical trials. Common adverse effects include:
- Diarrhea
- Abdominal pain
- Flatulence
Notably, no significant genotoxicity or tumorigenicity was observed during preclinical assessments .
Table 3: Adverse Effects Summary
Adverse Effect | Frequency |
---|---|
Diarrhea | Common |
Abdominal Pain | Common |
Flatulence | Common |
Eigenschaften
IUPAC Name |
1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAXTZDILCRKY-OWRGXFNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68Cl6N8O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027856 | |
Record name | Tenapanor hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234365-97-9 | |
Record name | Tenapanor hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenapanor hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENAPANOR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.